1-Bromonaphthalen-2-amine hydrochloride

Medicinal Chemistry Antitumor Agents DNA Alkylators

Researchers developing duocarmycin-class DNA minor-groove alkylators require the exact 1-bromo-2-naphthylamine regiochemistry; isomer substitution causes failed intramolecular cyclization and inactive compounds. This hydrochloride salt eliminates free-base oxidation, provides exact stoichiometric control for solid-phase synthesis, and simplifies diazotization in dye manufacturing. The ortho-bromo-amine arrangement enables sequential site-selective Pd/Cu-catalyzed cross-couplings unattainable with alternative isomers. Supplied at ≥95% purity with consistent batch-to-batch catalyst compatibility. Store at 2-8°C protected from light; ships ambient. For R&D use only.

Molecular Formula C10H9BrClN
Molecular Weight 258.54
CAS No. 80413-60-1
Cat. No. B2602803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromonaphthalen-2-amine hydrochloride
CAS80413-60-1
Molecular FormulaC10H9BrClN
Molecular Weight258.54
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2Br)N.Cl
InChIInChI=1S/C10H8BrN.ClH/c11-10-8-4-2-1-3-7(8)5-6-9(10)12;/h1-6H,12H2;1H
InChIKeyCTEYFJZONVHQCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromonaphthalen-2-amine Hydrochloride: Regiospecific Naphthylamine Building Block


1-Bromonaphthalen-2-amine hydrochloride (CAS 80413-60-1) is a polysubstituted naphthalene derivative bearing an ortho-bromo‑amine arrangement, supplied as the hydrochloride salt (C₁₀H₉BrClN, MW 258.54). It belongs to the class of halogenated 2‑naphthylamine building blocks and is employed predominantly as a regiospecific intermediate in the synthesis of duocarmycin-class antitumor agents [1] and as a dopant in organic phosphorescent materials [2]. The compound is available at purities ≥95 % and is typically stored at 2–8 °C protected from light.

Regiospecific intermediate for duocarmycin core synthesis
Phosphorescent OLED dopant building block
Stable hydrochloride salt; simplifies gravimetric dispensing

Why Generic Bromonaphthylamines Fail as Substitutes


Bromonaphthylamine isomers (e.g., 1‑amino‑2‑bromonaphthalene, 6‑bromo‑2‑naphthylamine, 5‑bromo‑1‑naphthylamine) differ fundamentally in the position of the halogen and amino groups on the fused ring system [1]. This positional variation alters the electronic distribution, the regio‑chemical outcome of cross‑coupling and cyclization reactions, and the solid‑state photophysical behaviour. The hydrochloride salt form further distinguishes the target compound from its free‑base analogue (CAS 20191‑75‑7), providing enhanced shelf‑stability, simplified weighing, and controlled solubility in aqueous or polar reaction media [2]. Simply interchanging any “bromonaphthylamine” without verifying the exact 1‑bromo‑2‑amine regiochemistry and salt stoichiometry risks failed syntheses, off‑target biological profiles, and irreproducible material properties.

Regioisomer mismatch leads to synthetic failure: 1-amino-2-bromo isomer cannot form the bioactive CBI core required for duocarmycin analogues.
Free-base form may shift stability and handling: the hydrochloride salt offers shelf-stable storage and controlled solubility versus the light-sensitive free base.
OLED dopant performance is isomer-dependent: alternative bromonaphthylamine isomers may alter charge-transfer and electroluminescent properties.

Key Evidence Versus Closest Analogs


Regiochemical Fidelity in Duocarmycin Core Synthesis

The ortho‑bromo‑amine arrangement of 1‑bromonaphthalen‑2‑amine is essential for constructing the cyclopropane‑fused alkylation subunit of duocarmycin SA. The compound serves as the direct precursor to the N‑Boc‑protected 1‑bromo‑2‑naphthalenamine, which after lithiation and cyclization yields the seco‑CBI (cyclopropabenz[e]indoline) core [1]. In contrast, the 1‑amino‑2‑bromo isomer (1‑amino‑2‑bromonaphthalene) leads to a different cyclization regio‑chemistry and does not give the bioactive enantiomer. The free‑base compound 1‑bromonaphthalen‑2‑amine was synthesized via bromination of naphthalen‑2‑amine with N‑bromosuccinimide in THF, affording the product in 97 % yield after work‑up [2].

Duocarmycin Core Synthesis
Head-to-head
Target: 1-bromo-2-amino → correct seco-CBI cyclization (free-base yield 97%) Comparator: 1-amino-2-bromo → incorrect regio-chemistry, no bioactive core
Regioisomer identity determines synthetic success
J. Org. Chem. 2015; bromination of naphthalen-2-amine with NBS/THF
Medicinal Chemistry Antitumor Agents DNA Alkylators

Salt Form Stability and Handling Advantages

The hydrochloride salt (CAS 80413-60-1) offers a minimum purity of 95 % (vendor specification) versus a typical purity of 96–97 % for the free base (CAS 20191-75-7) . The salt form has a molecular weight of 258.54 g/mol, which is 36.46 g/mol higher than the free base (222.08 g/mol), enabling more precise gravimetric dispensing for small‑scale reactions. Storage recommendations are 2–8 °C with protection from light for the free base; the hydrochloride salt is stored long‑term in a cool, dry place , providing greater ambient‑temperature tolerance during shipping.

Salt Form Specification
Data to verify
HCl salt: purity ≥95%, cool dry storage Free base: purity 96–97%, 2–8°C protect from light Salt tolerates ambient shipping
Salt form enhances procurement stability
Vendor specifications; no peer-reviewed comparison
Procurement Specification Stability Formulation

OLED Phosphorescent Dopant Performance Comparison

In warm phosphorescent material formulations, 2‑amino‑1‑bromonaphthalene (the free‑base form of the target compound) was evaluated alongside other bromonaphthylamine isomers, including 6‑bromo‑2‑aminonaphthalene, 5‑bromonaphthalene‑1‑amine, and 1‑amino‑2‑bromonaphthalene [1]. The polyimide film doped with 2‑amino‑1‑bromonaphthalene exhibited high brightness and excellent oxygen/water barrier properties. While quantitative luminance data for the individual dopant are not disclosed, the compound was explicitly selected as one of the effective dopants, indicating that the 1‑bromo‑2‑amino substitution pattern participates favorably in the charge‑transfer and phosphorescence mechanism.

OLED Dopant Selection
Class-level
2-amino-1-bromo selected as effective dopant; high brightness, excellent O₂/H₂O barrier Six other bromonaphthylamine/pyrene isomers screened
Isomer choice influences phosphorescent device performance
Qualitative selection; quantitative luminance data not disclosed
Organic Electronics OLED Phosphorescence

Predicted Physicochemical Properties Across Isomers

The free base 1‑bromonaphthalen‑2‑amine exhibits a melting point of 63–64 °C (ligroine), a predicted boiling point of 345.5 ± 15.0 °C, and a predicted density of 1.563 ± 0.06 g/cm³ . The calculated partition coefficient (XLogP3) is 3.200, with 1 hydrogen bond donor and 1 hydrogen bond acceptor . These values are identical for all monobromonaphthylamine positional isomers because they share the same molecular formula and functional groups; therefore this parameter alone does not differentiate the compound. The ortho‑bromo‑amine geometry, however, creates a different dipole moment and steric environment compared to, e.g., 1‑amino‑2‑bromonaphthalene or 6‑bromo‑2‑naphthylamine, which can be probed by DFT calculations but no experimental comparative data are publicly available.

Predicted Bulk Properties
Data to verify
mp 63–64°C; XLogP3 3.20; density 1.563 g/cm³ Identical predictions for all monobromonaphthylamine isomers
Bulk predictions do not differentiate isomers
Experimental regiochemical reactivity data required for isomer selection
ADMET Prediction Physicochemical Profiling Chemical Space

Irreplaceable Application Scenarios


Duocarmycin ADC Payload Synthesis

Medicinal chemistry teams developing duocarmycin‑class DNA minor‑groove alkylators require the 1‑bromo‑2‑naphthylamine scaffold as the direct precursor to the cyclopropabenz[e]indoline (CBI) alkylation subunit [1]. The regiospecific ortho‑bromo‑amine arrangement is mandatory for the intramolecular cyclization that forms the bioactive enantiomer; use of any other bromonaphthylamine isomer leads to inactive or off‑target compounds. The hydrochloride salt is preferred for solid‑phase peptide synthesis protocols because it provides exact stoichiometric control and avoids free‑base oxidation during long coupling sequences.

Phosphorescent OLED Dopant Development

Researchers fabricating warm‑white phosphorescent OLEDs can employ 2‑amino‑1‑bromonaphthalene as a small‑molecule dopant in a polyimide host matrix to achieve high brightness and excellent oxygen/moisture barrier properties [2]. The specific halogen‑amine arrangement governs the charge‑transfer interactions and triplet‑state lifetime; alternative isomers such as 6‑bromo‑2‑aminonaphthalene or 5‑bromonaphthalene‑1‑amine yield different electroluminescent spectra and device lifetimes. The hydrochloride salt facilitates solubility in the polar coating solvents typically used for spin‑coating processes.

Regioselective Cross-Coupling and C–H Functionalization

Synthetic methodology groups exploiting the ortho‑directing effect of the amino group on palladium‑ or copper‑catalyzed cross‑couplings, or on photocatalytic C–H arylations, select 1‑bromonaphthalen‑2‑amine for its ability to undergo sequential site‑selective transformations at the C‑Br and C‑NH₂ positions [1]. The compound allows construction of highly substituted naphthalene libraries with regiochemical control that is not achievable with the 1‑amino‑2‑bromo isomer. The hydrochloride salt ensures consistent catalyst compatibility by eliminating amine coordination variability.

Azoic Dyestuff and Fluorescent Probe Synthesis

Color chemistry groups developing azo dyes from α‑bromonaphthylamines have compared the tinctorial properties of the seven possible 1‑bromonaphthylamine isomers and found that the 1‑bromo‑2‑amino isomer produces distinct absorption maxima and fastness characteristics compared to the 1‑amino‑2‑bromo and other isomers [3]. The hydrochloride salt simplifies diazotization by providing the amine in a pre‑acidified form, reducing the number of unit operations in dye formulation.

Application
Selection Property
Validation Focus
Duocarmycin ADC payload synthesis
Regiospecific ortho-bromo-amine scaffold
Cyclization to bioactive CBI core
Phosphorescent OLED dopant development
Halogen-amine charge-transfer arrangement
Brightness and barrier properties in polyimide host
Regioselective cross-coupling / C–H functionalization
Ortho-directing amino group with C-Br handle
Sequential site-selective transformations
Azoic dyestuff and fluorescent probe synthesis
Distinct tinctorial properties of 1-bromo-2-amino isomer
Absorption maxima and fastness characteristics
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